6-Cyclopropyl-2-hydroxynicotinamide

Catalog No.
S3124145
CAS No.
1950617-91-0
M.F
C9H10N2O2
M. Wt
178.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclopropyl-2-hydroxynicotinamide

CAS Number

1950617-91-0

Product Name

6-Cyclopropyl-2-hydroxynicotinamide

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C9H10N2O2

Molecular Weight

178.191

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13)

InChI Key

YIBJQQISTVBVPP-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C(=O)N2)C(=O)N

solubility

not available

6-Cyclopropyl-2-hydroxynicotinamide (also known as 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced small-molecule kinase inhibitors, most notably targeting Tropomyosin Receptor Kinases (TRK). Featuring a 2-pyridone core substituted with a 6-position cyclopropyl group and a 3-position carboxamide, this compound serves as a critical precursor for assembling the ATP-competitive binding domains of targeted oncology drugs. In procurement and medicinal chemistry workflows, it is prioritized for its ability to introduce a metabolically stable, sterically demanding moiety that enhances both the target affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API) [1].

Procurement Fit

Building block Cyclopropyl-substituted 2-hydroxynicotinamide scaffold
Workflow Supports metabolic stability studies and conformational restriction SAR
Availability Multiple vendor sources, verified purity for reproducible synthesis

Substituting 6-cyclopropyl-2-hydroxynicotinamide with more common, lower-cost analogs—such as 6-methyl-2-hydroxynicotinamide or unsubstituted 2-hydroxynicotinamide—fundamentally compromises the efficacy of the downstream API. In kinase inhibitor design, the 6-position of the pyridone ring projects directly into a hydrophobic sub-pocket within the ATP-binding site. A simple methyl group fails to adequately fill this pocket, resulting in suboptimal target affinity, while also acting as a metabolic liability susceptible to rapid cytochrome P450 oxidation. The cyclopropyl group, by contrast, provides rigid steric bulk that maximizes van der Waals interactions with the kinase pocket and resists metabolic degradation. Consequently, utilizing the exact 6-cyclopropyl precursor is non-negotiable for achieving the required in vivo half-life and nanomolar potency in next-generation TRK and MET inhibitors[1].

Substitution Risk

Lipophilicity & Permeability
Replacing with unsubstituted 2-hydroxynicotinamide may shift LogP and membrane permeability profile.
Metabolic Stability
Cyclopropyl-mediated reduced CYP450 oxidation is not replicated by simpler analogs; metabolic half-life may differ.
Conformational Restriction
The cyclopropyl ring provides conformational restriction absent in unsubstituted analogs; binding entropy context may shift.

Enhanced Kinase Binding Affinity

In the optimization of indazole-phenoxy-pyridone TRK inhibitors, the choice of the 6-position substituent on the pyridone core critically dictates target affinity. Replacing a standard 6-methyl-2-pyridone precursor with 6-cyclopropyl-2-hydroxynicotinamide yields final compounds with significantly enhanced potency against TRK kinases. The cyclopropyl ring's larger volume and rigid geometry optimally engage the hydrophobic pocket adjacent to the ATP-binding site, a structural requirement for overcoming resistance mutations (e.g., TRK G595R) that sterically clash with less optimized moieties [1].

Evidence DimensionKinase Inhibitory Potency (IC50)
Target Compound Data6-Cyclopropyl-derived API (Sub-nanomolar IC50 against TRK)
Comparator Or Baseline6-Methyl-derived API (10- to 20-fold higher IC50)
Quantified DifferenceUp to 10- to 20-fold improvement in target affinity
ConditionsIn vitro kinase assay (TRK family)

Procuring the 6-cyclopropyl building block is essential for achieving the strict sub-nanomolar potency thresholds required for clinical-stage oncology candidates.

MW & LogP Shift
Reported
178.19 g/mol · LogP 0.76 vs 138.12 g/mol · LogP ~0.0 (unsubstituted)
Supports permeability screening context
Calculated values; verify experimentally

Metabolic Stability via CYP Oxidation Resistance

A primary failure point for 6-alkyl-pyridone derivatives is rapid hepatic clearance due to CYP450-mediated oxidation of the alkyl chain. Utilizing 6-cyclopropyl-2-hydroxynicotinamide instead of its 6-methyl or 6-ethyl counterparts effectively eliminates this metabolic soft spot. The cyclopropyl ring is highly resistant to oxidative ring-opening or hydroxylation compared to a primary methyl group, leading to a markedly prolonged half-life and lower intrinsic clearance (CLint) in human liver microsomes for the synthesized API [1].

Evidence DimensionIntrinsic Clearance (CLint) in Liver Microsomes
Target Compound Data6-Cyclopropyl derivatives (Low CLint, prolonged half-life)
Comparator Or Baseline6-Methyl derivatives (High CLint due to rapid oxidation)
Quantified DifferenceSignificant reduction in hepatic clearance rate
ConditionsHuman Liver Microsome (HLM) stability assay

Buyers must select the cyclopropyl variant to ensure the final synthesized drug candidate survives first-pass metabolism and maintains therapeutic blood levels.

Rotatable Bond Count
Reported
2 rotatable bonds vs 1 rotatable bond (unsubstituted)
Conformational restriction may reduce binding entropy loss
Based on SMILES-derived counts

Amide Coupling Efficiency in API Synthesis

From a process chemistry perspective, 6-cyclopropyl-2-hydroxynicotinamide demonstrates excellent stability and reactivity profiles during complex API assembly. When subjected to standard amide coupling conditions (e.g., using HATU or EDC/HOBt) to link the 3-carboxamide to complex aniline or phenoxy-indazole intermediates, the 6-cyclopropyl group does not introduce unwanted steric hindrance at the reaction center, unlike larger branched alkyls (e.g., tert-butyl). Furthermore, it avoids the enolization-related side reactions sometimes observed with linear alkyl substituents, ensuring high-purity product profiles and reproducible batch yields [1].

Evidence DimensionAmide Coupling Yield and Purity
Target Compound Data6-Cyclopropyl-2-hydroxynicotinamide (>80% typical isolated yield)
Comparator Or Baseline6-tert-butyl analogs (<50% yield due to steric hindrance)
Quantified DifferenceHigher isolated yields and reduced purification overhead
ConditionsStandard peptide/amide coupling conditions (e.g., HATU, DIPEA, DMF)

Reliable reactivity and high coupling yields make this specific building block highly cost-effective for scaled-up API manufacturing despite its specialized structure.

Vendor Purity
Data to verify
98% (Leyan), ≥95% (CymitQuimica)
Purity supports synthetic reproducibility
Verify current vendor specifications
C–H Bond Strength
Class-level
106 kcal/mol cyclopropyl C–H
Supports metabolic stability screening context
Class-level inference; no direct compound data

Pan-TRK Inhibitor Synthesis for Oncology

6-Cyclopropyl-2-hydroxynicotinamide is the premier starting material for synthesizing indazole-phenoxy-pyridone based TRK inhibitors. Its incorporation is critical for targeting NTRK gene fusion-driven solid tumors, as the cyclopropyl moiety provides the exact steric dimensions needed to bind the kinase ATP pocket while resisting metabolic degradation [1].

Resistance-Bypassing Kinase Inhibitor Design

In medicinal chemistry programs aimed at overcoming acquired resistance mutations (such as TRK G595R or G667C), this compound is utilized to build rigid, sterically optimized drug candidates. The 6-cyclopropyl group helps lock the molecule into a bioactive conformation that avoids steric clashes with mutated kinase residues, a feat not possible with simple methyl or unsubstituted pyridone precursors[1].

RTK-Targeted Compound Library Synthesis

Beyond TRK, the 6-cyclopropyl-2-pyridone motif is a privileged structure in targeting other Receptor Tyrosine Kinases (RTKs) like MET and Axl. Procurement of this specific building block allows parallel synthesis labs to rapidly generate libraries of metabolically stable, high-affinity candidates for screening against a broad panel of oncogenic kinases [2].

Application Fit

Application
Selection Property
Validation Focus
Lead optimization: metabolic stability studies
Cyclopropyl-mediated metabolic stability context
CYP450 oxidation susceptibility assay
Conformationally restricted analog synthesis
Cyclopropyl conformational restriction
Target binding entropy and affinity context
Fragment-based drug discovery building block
Fragment-like physicochemical profile
Compliance with fragment library design guidelines
Chemical probe synthesis for target validation
High-purity building block availability
Derivatization reproducibility and assay consistency

XLogP3

0.4

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